N-cyclopentyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
Description
N-cyclopentyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a synthetic compound featuring a benzotriazinone core linked to a glycinamide moiety via an acetyl group. The cyclopentyl substituent on the glycinamide nitrogen distinguishes it from analogs.
Properties
Molecular Formula |
C16H19N5O3 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-cyclopentyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C16H19N5O3/c22-14(18-11-5-1-2-6-11)9-17-15(23)10-21-16(24)12-7-3-4-8-13(12)19-20-21/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,17,23)(H,18,22) |
InChI Key |
JGYISLRITKSXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multi-step organic reactions. One common method includes the acylation of glycinamide with a benzotriazinone derivative under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process. The cyclopentyl group is introduced through a cyclization reaction, often using cyclopentyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzotriazinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The benzotriazinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Cycloalkyl Substituent Variants
- N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide Structural Difference: Cycloheptyl group replaces cyclopentyl. Cyclopentyl derivatives may exhibit better pharmacokinetic profiles due to balanced hydrophobicity .
Benzotriazinone-Linked Organophosphorus Compounds
- Azinphos-ethyl (CAS 2642-71-9) and Azinphos-methyl (CAS 86-50-0) Structural Difference: Phosphorodithioate ester replaces glycinamide-acetyl group. Application: Used as insecticides (e.g., Conthion-methyl, Folimat). The benzotriazinone-methylphosphorothioate structure enhances pesticidal activity but introduces high toxicity, as noted in hazardous chemical registries . Toxicity: Organophosphorus derivatives exhibit acetylcholinesterase inhibition, leading to neurotoxicity, unlike the glycinamide-based target compound, which likely has a safer profile .
Extended Carbon Chain Derivatives
- N-[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]glycine (CAS 879762-83-1) Structural Difference: Butanoyl linker replaces acetyl, elongating the chain. Impact: Longer chains may improve metabolic stability but reduce binding affinity due to increased conformational flexibility. The acetyl group in the target compound offers a balance between stability and target engagement .
Comparative Data Table
Key Findings and Implications
Structural Flexibility: The benzotriazinone core allows modular derivatization, enabling tuning for specific applications (e.g., therapeutics vs. agrochemicals).
Toxicity Divergence: Organophosphorus derivatives (Azinphos-ethyl/methyl) are hazardous, whereas glycinamide analogs prioritize safety for biomedical use .
Pharmacokinetic Optimization: The cyclopentyl group in the target compound likely optimizes lipophilicity and solubility compared to cycloheptyl or butanoyl variants .
Biological Activity
N-cyclopentyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 300.36 g/mol. The compound features a cyclopentyl group and a benzotriazin moiety, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Preparation of Intermediates : Initial synthesis may include the formation of the benzotriazin moiety through cyclization reactions.
- Coupling Reaction : The cyclopentyl and acetyl groups are introduced via coupling reactions with activated intermediates.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study highlighted that derivatives of benzotriazine showed selective cytotoxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines, with log GI(50) values indicating strong activity (log GI(50) = -6.01 for HOP-92 and -6.00 for U251) .
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The benzotriazine moiety is believed to interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promising antimicrobial properties:
- Studies have demonstrated that related compounds possess antibacterial and antifungal activities against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
